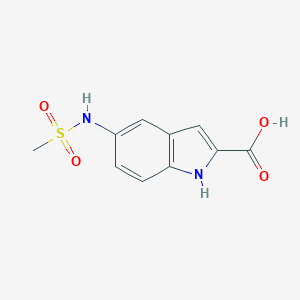

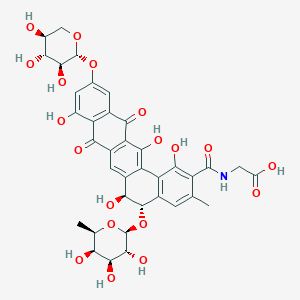

Isochroman-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of isochroman derivatives, including Isochroman-4-amine, has been a subject of research. One method involves the use of donor/donor carbenes and Rh2 (R-PTAD)4 as a catalyst . This method has been used to synthesize a collection of isochroman substrates in good yield, with excellent diastereo- and enantioselectivity .Molecular Structure Analysis

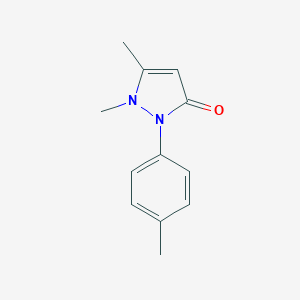

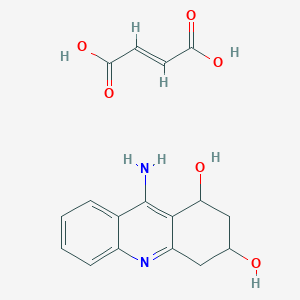

The InChI code for Isochroman-4-amine is 1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

Isochroman-4-amine can be involved in various chemical reactions. For instance, it can be used in the synthesis of tetracyclic isochroman frameworks through an asymmetric hetero-Diels–Alder reaction of in-situ generated isochromene and ortho-quinonemethide .Physical And Chemical Properties Analysis

Isochroman-4-amine has a boiling point of 302.7°C at 760 mmHg . It is typically stored at 4°C and should be protected from light .科学的研究の応用

Selective Formation and Bond Synthesis

Isochroman-4-amine plays a crucial role in the selective formation of C–N and CN bonds via C(sp3)–H activation, showcasing its potential in drug synthesis. This method is advantageous due to its metal- and base-free protocol, highlighting an atom-economical and easy-to-handle approach for synthesizing isochroman derivatives (J. Feng et al., 2015).

Catalysis and Reduction of Nitro Compounds

In the realm of catalysis, Isochroman-4-amine derivatives have been employed in graphene-based (photo)catalysts for the reduction of nitro compounds to amines. This process is crucial for synthesizing drugs, biologically active molecules, and various other chemical products, offering an eco-friendly alternative due to the high catalytic prowess and recovery rates of these catalysts (M. Nasrollahzadeh et al., 2020).

Enantioselective Synthesis

The enantioselective synthesis of Isochroman-4-amine derivatives has been achieved through various methods, including the use of a cinchonine-derived catalyst for the trifluoromethyl addition to a ketone. This process is part of the research and development of NK-1 receptor antagonists, demonstrating the compound's significance in medicinal chemistry (S. Caron et al., 2007).

Biobased Amines and Material Chemistry

Isochroman-4-amine contributes to the synthesis of biobased amines from various biomass sources. These amines serve as key monomers for creating polymers with applications in automotive, aerospace, and health sectors. The research emphasizes the need for optimizing the synthesis of biobased amines to advance material chemistry (V. Froidevaux et al., 2016).

Antimicrobial Activity

The antimicrobial activity of Isochroman-4-amine derivatives has been explored through the synthesis of substituted isochromans, indicating potent in vitro activity against various bacterial strains. This application highlights the compound's potential in developing new antimicrobial agents (Narjis Fatima et al., 2018).

Safety And Hazards

将来の方向性

The development of a general and stereoselective method towards the rapid construction of tetracyclic isochroman polyketide, such as Isochroman-4-amine, is highly desirable . This is due to the inherent instability of tetracyclic isochroman polyketide and the difficulties in controlling the complex stereochemistry . Future research may focus on overcoming these challenges and improving the synthesis process.

特性

IUPAC Name |

3,4-dihydro-1H-isochromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYWBOBBXXDXHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isochroman-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)

![2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B116555.png)